molecular formula C22H25N3O B4161262 N-(3,3-dimethylbutan-2-yl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(3,3-dimethylbutan-2-yl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B4161262
M. Wt: 347.5 g/mol
InChI Key: CXJDKJLOEDZMRH-UHFFFAOYSA-N
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Description

N-(3,3-dimethylbutan-2-yl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethylbutan-2-yl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the pyridinyl group and the carboxamide functionality. Common reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethylbutan-2-yl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutan-2-yl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
  • 6-methyl-2-(3-pyridinyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxylic acid
  • 6-methyl-2-(3-pyridinyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxylate

Uniqueness

N-(3,3-dimethylbutan-2-yl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific structural features, such as the presence of the pyridinyl group and the trimethylpropyl substituent. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-14-8-9-19-17(11-14)18(21(26)24-15(2)22(3,4)5)12-20(25-19)16-7-6-10-23-13-16/h6-13,15H,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJDKJLOEDZMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC(C)C(C)(C)C)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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